Product packaging for 3-Formyl-6-methylchromone(Cat. No.:CAS No. 42059-81-4)

3-Formyl-6-methylchromone

Cat. No.: B1298627
CAS No.: 42059-81-4
M. Wt: 188.18 g/mol
InChI Key: GBWMIOYSMWCYIZ-UHFFFAOYSA-N
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Description

Overview of Chromone (B188151) Derivatives in Heterocyclic Chemistry

Chromones, or 4H-chromen-4-ones, are a significant class of oxygen-containing heterocyclic compounds characterized by a benzo-annulated γ-pyrone ring. mdpi.com This structural motif is a common and integral feature of a wide array of natural products and medicinal agents. nih.gov The chromone skeleton is a key component of numerous flavonoids, such as flavones and isoflavones. mdpi.comnih.gov

In the realm of synthetic organic chemistry, chromones are valuable building blocks. The reactivity of the chromone nucleus, particularly at the C2-C3 double bond and the C4-carbonyl group, allows for a high degree of structural diversification. nih.goveurjchem.com This has enabled the synthesis of a vast library of chromone derivatives with a wide range of substituents and fusion to other heterocyclic systems. eurjchem.com Synthetic strategies for constructing the chromone core often utilize readily available starting materials like phenols, salicylic (B10762653) acid derivatives, and chalcones. benthamdirect.comnih.gov

Significance of Chromones as Privileged Scaffolds in Drug Discovery and Medicinal Chemistry

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a fertile ground for the development of new drugs. acs.orgnih.govcncb.ac.cn The chromone ring system is widely recognized as such a privileged structure in medicinal chemistry. benthamdirect.comacs.orgnih.govcncb.ac.cnacs.orgcore.ac.uk

The broad spectrum of biological activities exhibited by chromone derivatives underscores their importance. These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. benthamdirect.comnih.gov Furthermore, they have been investigated as inhibitors of various enzymes, including monoamine oxidase-B (MAO-B) and acetylcholinesterase, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govbenthamdirect.com The drug-like properties and the potential for developing structurally diverse small molecules make the chromone scaffold a focal point in the quest for novel therapeutic agents. nih.gov The use of molecular hybridization, which combines the pharmacophoric features of chromones with other bioactive compounds, has also proven to be a successful strategy in drug discovery. nih.gov

Rationale for Focused Academic Inquiry into 3-Formyl-6-methylchromone

Among the vast family of chromone derivatives, this compound has garnered specific attention from the scientific community. This is largely due to the presence of the highly reactive formyl (aldehyde) group at the 3-position of the chromone nucleus. This functional group serves as a versatile handle for a variety of chemical transformations, making it an invaluable intermediate in organic synthesis. eurjchem.comchemimpex.com

The formyl group readily participates in condensation reactions with a range of carbon and nitrogen nucleophiles, allowing for the synthesis of a diverse array of derivatives, including Schiff bases and other heterocyclic systems. eurjchem.comsmolecule.com For instance, the three-component reaction of this compound with primary amines and secondary phosphine (B1218219) oxides has been explored to synthesize novel chromonyl-substituted α-aminophosphine oxides and phosphinoyl-functionalized 3-aminomethylene chromanones. nih.govacs.orgacs.orgresearchgate.netsemanticscholar.org

The specific substitution of a methyl group at the 6-position can also influence the compound's biological activity. Studies on various 3-formylchromone derivatives have indicated that substituents on the benzo ring can modulate their cytotoxic and antimicrobial properties. josai.ac.jpresearchgate.netnih.gov Therefore, the focused academic inquiry into this compound is driven by its potential as a versatile building block for creating complex molecules with promising biological activities. chemimpex.com

PropertyValue
Molecular FormulaC₁₁H₈O₃
CAS Number42059-81-4
AppearanceWhite to yellow crystalline powder
Melting Point170.0 to 174.0 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O3 B1298627 3-Formyl-6-methylchromone CAS No. 42059-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWMIOYSMWCYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350964
Record name 3-Formyl-6-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-81-4
Record name 3-Formyl-6-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-6-methylchromone
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Synthetic Methodologies for 3 Formyl 6 Methylchromone and Advanced Derivatizations

Established Synthetic Pathways to 3-Formyl-6-methylchromone

The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. researchgate.net This reaction involves the formylation of electron-rich aromatic compounds. organic-chemistry.org In this specific synthesis, the starting material is typically a substituted 2-hydroxyacetophenone, which undergoes cyclization with dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃). researchgate.net

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloromethyliminium salt, from the reaction of DMF and POCl₃. chemistrysteps.comwikipedia.org This electrophilic reagent then reacts with the activated aromatic ring of the 2-hydroxyacetophenone. The process involves a double formylation followed by cycloaddition and subsequent dehydration to yield the 3-formylchromone structure. researchgate.net This method is favored for its good yields, often ranging from 80% to 90%. sciforum.net

The reaction mechanism can be summarized in two main parts:

Formation of the Vilsmeier reagent (a chloroiminium ion) from the substituted amide and phosphorus oxychloride. wikipedia.org

Electrophilic substitution of the aromatic ring by the Vilsmeier reagent, leading to an iminium ion which is then hydrolyzed during workup to form the final aldehyde. wikipedia.org

Multi-Component Reaction (MCR) Strategies Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. This compound serves as a key building block in various MCRs.

Catalyst-Free Approaches for α-Aminophosphine Oxide Synthesis

A notable catalyst-free, three-component reaction involves this compound, primary amines, and secondary phosphine (B1218219) oxides. bohrium.comacs.org This method provides a fast, mild, and efficient route to synthesize chromonyl-substituted α-aminophosphine oxides at ambient temperatures. bohrium.comacs.org However, when the reaction is conducted at a higher temperature (80 °C) with aliphatic amines or amino alcohols, the product shifts to phosphinoyl-functionalized 3-aminomethylene chromanones. bohrium.comacs.org

The selectivity of this reaction is not significantly affected by the electronic nature of substituents on the amine, as both electron-donating and electron-withdrawing groups yield the α-aminophosphine oxide derivatives as the major products. acs.org

Kabachnik–Fields Reaction Optimizations with this compound

The Kabachnik–Fields reaction is a classic MCR for the synthesis of α-aminophosphonates. In the context of this compound, this reaction has been optimized to produce novel α-aminophosphine oxide derivatives. The reaction involves the condensation of this compound, an amine, and a secondary phosphine oxide.

Detailed mechanistic studies have revealed two possible pathways for this reaction:

Path I: Initial condensation of this compound with the secondary phosphine oxide to form a chromonyl-substituted α-hydroxyphosphine oxide intermediate. This intermediate then reacts with an amine to yield the final product. acs.org

Path II: Initial formation of a Schiff base from the reaction of this compound and a primary amine. The Schiff base then reacts with the secondary phosphine oxide. acs.org

Studies have shown that Path I, involving the formation of the α-hydroxyphosphine oxide, is the more likely route, achieving high conversion rates. acs.org

Formation of Schiff Bases from this compound

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are commonly formed by the condensation of an aldehyde or ketone with a primary amine.

Condensation Reactions with Primary Amines

This compound readily undergoes condensation reactions with various primary amines to form the corresponding Schiff bases. acs.org This reaction is a key step in the synthesis of more complex derivatives. For instance, the reaction of this compound with butylamine (B146782) or aniline (B41778) at room temperature leads to the formation of the respective Schiff bases with good conversion rates. acs.org These Schiff bases can then be used as intermediates in subsequent reactions, such as the Kabachnik-Fields reaction, to produce a variety of heterocyclic compounds. acs.org

The formation of Schiff bases has also been utilized in the synthesis of compounds with potential biological applications, including carbonic anhydrase inhibitors and metal complexes with antidiabetic activity.

Reactions with Aromatic Sulfonamides

The condensation reaction between this compound and various aromatic sulfonamides provides a straightforward route to Schiff base derivatives. These reactions are typically carried out by reacting the aldehyde with sulfonamides such as sulfanilamide (B372717), homosulfanilamide, and pyrimidinyl-substituted sulfanilamide derivatives. sigmaaldrich.com The resulting Schiff bases, incorporating both the chromone (B188151) and sulfonamide moieties, are of significant interest as they can act as ligands for the formation of metal complexes. For instance, a series of Schiff's bases were prepared from this compound and aromatic sulfonamides, which were then used to form zinc complexes. sigmaaldrich.com These compounds have been investigated for their potential as carbonic anhydrase inhibitors. sigmaaldrich.com

Table 1: Examples of Aromatic Sulfonamides Used in Reactions with this compound sigmaaldrich.com

Sulfonamide ReactantResulting Moiety
SulfanilamideSchiff Base Ligand
HomosulfanilamideSchiff Base Ligand
4-Aminoethyl-benzenesulfonamideSchiff Base Ligand
Pyrimidinyl-substituted sulfanilamideSchiff Base Ligand
SulfaguanidineSchiff Base Ligand
4-Amino-6-trifluoromethyl-benzene-1,3-disulfonamideSchiff Base Ligand

Synthesis of Chromone-Hydrazone Derivatives

Chromone-hydrazone derivatives are readily synthesized through the condensation of 3-formylchromones with various hydrazine (B178648) compounds. mdpi.commagritek.comsciforum.net This reaction provides a versatile platform for creating a library of structurally diverse chromone-hydrazones. sciforum.net For example, this compound has been reacted with phenylhydrazine (B124118) and p-chlorophenylhydrazine to synthesize this compound-phenyl hydrazone and this compound-para-chloro-phenyl hydrazone, respectively. researchgate.net These hydrazone ligands have been used to synthesize silver(I) complexes, which have demonstrated significant antifungal activity. researchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. mdpi.commagritek.comsciforum.net

Table 2: Spectroscopic Data for a Representative Chromone-Hydrazone Derivative mdpi.com

CompoundYieldKey IR Bands (cm⁻¹)
3-((E)-(((E)-benzylidene) hydrazinylidene) methyl)-4H-chromen-4-one40%3085 (=C-H), 1663 (C=O), 1609 (C=N), 1460 (C=C ar), 1227 (C-O)
(E)-3-(((diphenylmethylene)hydrazinylidene)methyl)-4H-chromen-4-one60%3050 (=C-H), 1650 (C=O), 1608 (N=C), 1262 (C-O)

Note: Data is for derivatives of the parent 3-formylchromone, illustrating the general synthetic approach.

Synthesis of Other Bioactive Scaffolds Incorporating the this compound Moiety

The reactivity of this compound extends to its use as a building block for a variety of other bioactive heterocyclic systems.

The synthesis of chromone-fused pyrazoles can be achieved through tandem reactions of 3-formylchromones with pyrazole (B372694) derivatives. nih.gov For instance, the reaction of this compound with 3(5)-amino-5(3)-(4-methylphenyl)-1H-pyrazole in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing ethanol (B145695) yields 6-(2-hydroxy-5-methylbenzoyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine in 69% yield. nih.gov This transformation highlights the utility of this compound in constructing complex, fused heterocyclic systems. nih.govnih.govipb.pt

A catalyst-free, three-component Kabachnik–Fields reaction provides an efficient method for the synthesis of chromonyl-substituted α-aminophosphine oxides and α-aminophosphonates. acs.orgbohrium.comresearchgate.netnih.gov This one-pot reaction involves this compound, a primary amine, and a secondary phosphine oxide or a dialkyl phosphite (B83602) at ambient temperature. acs.orgresearchgate.net The reaction conditions, particularly temperature, can influence the product outcome. At higher temperatures (80 °C) with aliphatic amines, phosphinoyl-functionalized 3-aminomethylene chromanones are formed instead of the corresponding α-aminophosphine oxides. acs.orgresearchgate.netnih.gov The use of various substituted anilines and dialkyl phosphites allows for the synthesis of a range of α-aminophosphonate derivatives with varying yields. semanticscholar.org

Table 3: Synthesis of Chromonyl-Containing α-Aminophosphonates via Kabachnik-Fields Reaction semanticscholar.org

AminePhosphiteYield (%)
ButylamineDiisopropyl phosphite65
ButylamineDiethyl phosphite86
ButylamineDibutyl phosphite86
AnilineDibutyl phosphite85
4-MethoxyanilineDibutyl phosphite74
4-ChloroanilineDibutyl phosphite70

This compound is a valuable precursor for synthesizing Schiff base ligands, which can then be complexed with metal ions like copper(II). humanjournals.comrsc.orgrsc.org For example, a novel Schiff base was synthesized from this compound and 3-aminoquinoline, which was then used to prepare its Cu(II) and Co(II) complexes. humanjournals.com Similarly, copper(II) complexes have been synthesized with a thiosemicarbazone ligand derived from this compound. sigmaaldrich.com These complexes often exhibit interesting geometries, such as square planar or distorted octahedral, and are characterized by various spectroscopic and analytical techniques including FT-IR, UV-Vis, EPR, and mass spectrometry. rsc.orgnih.gov

Mechanistic Studies of Synthetic Transformations

The synthetic transformations of this compound have been the subject of mechanistic investigations to understand the underlying reaction pathways. researchgate.net

In the three-component synthesis of chromonyl-substituted α-aminophosphine oxides, detailed experimental and quantum chemical studies have been performed. acs.orgresearchgate.netnih.gov Two possible reaction pathways have been investigated: one involving the initial formation of a Schiff base between this compound and the amine, followed by the addition of the phosphine oxide, and another pathway where an α-hydroxyphosphine oxide is first formed, which then reacts with the amine. acs.org Experimental evidence suggests that the formation of the α-hydroxyphosphonate intermediate is a key step in the Kabachnik-Fields reaction to form α-aminophosphonates. semanticscholar.org Specifically, the reaction of this compound with diethyl phosphite under microwave irradiation led to the complete formation of the α-hydroxyphosphonate, which could then be reacted with an amine to yield the final α-aminophosphonate product. semanticscholar.org

Furthermore, the reaction of 3-formylchromones with primary aromatic amines can proceed via different mechanisms depending on the solvent, leading to either Schiff base derivatives or 4-chromanone (B43037) derivatives through nucleophilic addition and subsequent opening of the pyrone ring. researchgate.net

Reaction Pathway Elucidation (e.g., Path I vs. Path II in Kabachnik–Fields)

The Kabachnik-Fields reaction, a three-component condensation, serves as an excellent case study for elucidating competing reaction pathways in the derivatization of this compound. acs.orgwikipedia.org This reaction involves an aldehyde (this compound), an amine, and a hydrophosphoryl compound (like diphenylphosphine (B32561) oxide), and can proceed through at least two distinct mechanistic routes, often referred to as Path I and Path II. acs.orgorganic-chemistry.org

Path I involves the initial reaction between the aldehyde (this compound) and the hydrophosphoryl compound to form a chromonyl-substituted α-hydroxyphosphine oxide intermediate. This intermediate is then subjected to a nucleophilic substitution reaction by the amine, replacing the hydroxyl group to form the final α-aminophosphine oxide product. acs.org

Path II begins with the condensation of the aldehyde and the amine to form a Schiff base (imine) intermediate. Subsequently, the hydrophosphoryl compound adds across the C=N double bond of the imine (a hydrophosphonylation step) to yield the same final α-aminophosphine oxide. acs.orgwikipedia.org

Studies on the reaction of this compound, primary amines, and secondary phosphine oxides have provided insight into which pathway is favored. When this compound was reacted with diphenylphosphine oxide, a complete conversion to the α-hydroxyphosphine oxide intermediate (corresponding to the first step of Path I) was observed within one hour at room temperature. acs.org When this isolated intermediate was then reacted with aniline, it completely converted to the final desired chromonyl-substituted α-aminophosphine oxide. acs.org

Conversely, attempts to follow Path II by pre-forming the Schiff base from this compound and either butylamine or aniline showed that the subsequent reaction with diphenylphosphine oxide was incomplete after one hour. acs.org These experimental findings strongly suggest that for the Kabachnik-Fields reaction involving this compound, Path I is the predominant and more efficient reaction pathway . acs.org

The choice of amine (aliphatic vs. aromatic) and reaction conditions can dictate the final product structure, sometimes leading to ring-opening as discussed previously, but the initial steps of the α-aminophosphine oxide formation appear to follow this preferential route. acs.org

The table below summarizes the outcomes of the Kabachnik-Fields reaction with this compound, highlighting the high yields achieved for α-aminophosphine oxides, consistent with the efficient Path I mechanism.

AminePhosphine OxideProductYield (%)
AnilineDiphenylphosphine oxide3-[(Diphenylphosphoryl)(phenylamino)methyl]-6-methyl-4H-chromen-4-one93-94
p-AnisidineDiphenylphosphine oxide3-{[Diphenylphosphoryl][(4-methoxyphenyl)amino]methyl}-6-methyl-4H-chromen-4-one93-94
4-ChloroanilineDiphenylphosphine oxide3-{-(4-chlorophenyl)aminomethyl}-6-methyl-4H-chromen-4-one93-94
AnilineBis(p-tolyl)phosphine oxide6-Methyl-3-{[phenylamino][bis(p-tolyl)phosphoryl]methyl}-4H-chromen-4-one93-95
AnilineBis(3,5-dimethylphenyl)phosphine oxide3-{Bis(3,5-dimethylphenyl)phosphorylmethyl}-6-methyl-4H-chromen-4-one93-95
AnilineBis(2-naphthyl)phosphine oxide3-{Di(naphthalen-2-yl)phosphorylmethyl}-6-methyl-4H-chromen-4-one93-95

Chemical Reactivity and Advanced Reaction Chemistry of 3 Formyl 6 Methylchromone

Reactivity of the Chromone (B188151) Ring System

The chromone ring system, a fusion of a benzene ring and a γ-pyrone ring, possesses distinct reactive sites. The electron-withdrawing nature of the pyrone ring's carbonyl group and the ether oxygen significantly influences the electron density distribution across the molecule, defining its susceptibility to both nucleophilic and electrophilic attacks.

Nucleophilic Reactivity at Electron-Deficient Centers (C-2, C-3, C-4)

The structure of 3-Formyl-6-methylchromone features three primary electron-deficient centers within the γ-pyrone ring that are susceptible to nucleophilic attack: the C-2, C-3, and C-4 positions. The C-4 carbonyl carbon is a classic electrophilic site. The C-2 position is also activated towards nucleophilic attack due to its vinylogous relationship to the carbonyl group and the influence of the adjacent ether oxygen. Nucleophilic attack at C-2 can lead to the opening of the pyrone ring, a common reactivity pattern for chromones that is utilized in the synthesis of other heterocyclic systems.

The presence of the formyl group at the C-3 position further enhances the electrophilicity of this site. The molecule can undergo 1,2- or 1,4-additions (Michael addition) depending on the nature of the nucleophile and the reaction conditions. For instance, primary amines have been shown to add to 3-formylchromones, leading to the formation of enamine adducts. This reactivity is a cornerstone for building a variety of substituted chromone derivatives and other heterocyclic structures.

Table 1: Key Nucleophilic Reactions at the Chromone Ring

Reactive CenterType of AttackCommon NucleophilesResulting Products
C-21,4-additionAmines, HydrazinesRing-opened intermediates, leading to pyridines, pyrazoles, etc.
C-3Michael AdditionActive methylene compoundsAdducts for further cyclization
C-4Carbonyl additionOrganometallic reagentsTertiary alcohols (after workup)

Electrophilic Substitution on the Benzene Ring

Electrophilic aromatic substitution reactions on the benzene portion of the this compound are directed by the existing substituents: the methyl group at C-6 and the oxygen atom of the pyrone ring attached at C-8a and C-4a (ortho and para to the C-7 and C-5 positions, respectively).

The methyl group at C-6 is an activating, ortho-, para-directing group due to hyperconjugation and its weak electron-donating inductive effect. The ether oxygen of the pyrone ring is also an activating, ortho-, para-director due to its ability to donate a lone pair of electrons into the benzene ring via resonance. Considering the positions relative to these groups, electrophilic attack is most likely to occur at the C-5 and C-7 positions. The C-5 position is ortho to the activating methyl group, and the C-7 position is ortho to the ether oxygen and para to the methyl group. The combined directing effects of these two groups strongly favor substitution at these positions over the C-8 position. The deactivating effect of the carbonyl group at C-4 primarily influences the pyrone ring and has a lesser, but still deactivating, effect on the benzene ring.

Site-Selective Functionalization Strategies (C-2, C-3, C-5)

Modern synthetic methodologies have enabled the site-selective functionalization of the chromone scaffold through C-H activation strategies. nih.gov

C-5 Functionalization : The carbonyl group at C-4 can act as a directing group in transition metal-catalyzed reactions. nih.gov This allows for the selective functionalization of the C-5 position. For example, rhodium(III)-catalyzed C-H activation enables the olefination and perfluoroalkenylation at the C-5 position. nih.gov

C-3 Functionalization : The electron-rich nature of the C-3 position allows for C-H functionalization using electrophilic coupling partners. nih.gov For instance, iron(III)-catalyzed reactions can introduce new substituents at this site. nih.gov

C-2 Functionalization : Conversely, the C-2 position can be functionalized through reactions with nucleophilic coupling partners. nih.gov Zincation, facilitated by a Lewis acid, can occur at either the C-2 or C-3 position, providing a pathway for further derivatization. nih.gov

Transformations of the Formyl Group at the C-3 Position

The aldehyde functionality at the C-3 position is a versatile handle for a wide range of chemical transformations, allowing for the introduction of various other functional groups and the extension of the carbon skeleton.

Oxidation to Carboxylic Acids

The formyl group of this compound can be oxidized to the corresponding carboxylic acid, yielding 6-methyl-4-oxo-4H-chromene-3-carboxylic acid. Various oxidizing agents can be employed for this transformation. One effective method involves the use of Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone). researchgate.net This oxidation provides a route to chromone-3-carboxylic acids, which are themselves important building blocks for the synthesis of pharmacologically active compounds. researchgate.net However, the yields for this specific oxidation can be modest, often in the range of 10-39%. researchgate.net

Table 2: Oxidation of this compound

ReagentProductTypical Conditions
Jones Reagent (CrO₃/H₂SO₄/Acetone)6-methyl-4-oxo-4H-chromene-3-carboxylic acidAqueous acetone, 15–20°C

Reduction to Hydroxyl Groups

The selective reduction of the formyl group to a primary alcohol, (6-methyl-4-oxo-4H-chromen-3-yl)methanol, can be achieved while preserving the α,β-unsaturated system and the carbonyl group of the pyrone ring. A key challenge is to avoid the reduction of the C2-C3 double bond or the C-4 carbonyl. While strong reducing agents like lithium aluminum hydride would likely lead to over-reduction, milder and more selective methods have been developed. One such reported method is the use of 2-propanol as the hydrogen source in the presence of basic alumina. This heterogeneous system allows for a clean and selective reduction of the aldehyde.

Spectroscopic and Structural Characterization of 3 Formyl 6 Methylchromone and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, offers valuable insights into the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying functional groups and characterizing the bonding within a molecule. In the analysis of 3-formyl-6-methylchromone, specific vibrational frequencies observed in the FT-IR spectrum correspond to distinct molecular motions. researchgate.net

Key FT-IR spectral data for this compound reveal characteristic peaks that confirm its structure. For instance, the spectrum of a derivative, 2-((2-(1,3-benzothiazol-2-yl)cyanovinyl)-6-methyl-4H-chromen-4-one (CBD), which is synthesized from this compound, shows prominent bands at 3434 cm⁻¹ (indicating N-H stretching), 2218 cm⁻¹ (C≡N stretching), 1675 cm⁻¹ (C=O stretching), and 1604 cm⁻¹ (C=N stretching). acs.org Another study on this compound itself reported FT-IR (KBr) peaks at 3053, 2868, 1698, 1646, 1470, 1321, 1109, 951, 775, and 555 cm⁻¹. acs.org

The synthesis of Schiff bases from this compound also utilizes FT-IR for structural confirmation. For example, the reaction with sulfamethoxypyridazine (B1681782) yields a product with characteristic IR bands at 3194 cm⁻¹ (N-H), 1651 cm⁻¹ (C=O), and 1595 cm⁻¹ (C=N). primescholars.com Similarly, a derivative synthesized with sulfaproxylene shows peaks at 3265 cm⁻¹ (N-H), 1652 cm⁻¹ (C=O), and 1595 cm⁻¹ (C=N). primescholars.com These spectral data are instrumental in verifying the formation of the desired products.

Table 1: FT-IR Spectral Data for this compound and its Derivatives

Compound/Derivative Wavenumber (cm⁻¹) Assignment Reference
This compound 3053, 2868, 1698, 1646, 1470, 1321, 1109, 951, 775, 555 Various vibrational modes acs.org
CBD Derivative 3434, 2218, 1675, 1604 N-H stretch, C≡N stretch, C=O stretch, C=N stretch acs.org
Schiff Base (Sulfamethoxypyridazine) 3194, 1651, 1595 N-H stretch, C=O stretch, C=N stretch primescholars.com
Schiff Base (Sulfaproxylene) 3265, 1652, 1595 N-H stretch, C=O stretch, C=N stretch primescholars.com

Fourier Transform Raman (FT-Raman) spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, offering a more complete vibrational analysis. mdpi.comthermofisher.com This technique is particularly advantageous for samples that exhibit fluorescence when analyzed with conventional Raman spectroscopy. thermofisher.com The use of a near-infrared laser in FT-Raman minimizes fluorescence interference. thermofisher.comamericanpharmaceuticalreview.com

For this compound, FT-Raman studies, often coupled with theoretical calculations, have been used to assign the fundamental vibrational modes. researchgate.net This detailed analysis helps in understanding the molecule's structural and electronic properties. The Raman spectrum provides a characteristic fingerprint based on the specific chemical structure of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Different nuclei, such as ¹H, ¹³C, and ³¹P, provide specific structural details. acs.orgscirp.org

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound has been well-documented. researchgate.net

In one study, the ¹H NMR spectrum recorded in CDCl₃ showed a singlet for the aldehydic proton at 10.326 ppm, a singlet for the H-2 proton at 8.510 ppm, and signals for the aromatic protons and the methyl group. acs.org Specifically, the signals were observed at 8.243 ppm (d, J = 7.8 Hz, 1H), 7.726 ppm (m, 1H), 7.478 ppm (m, 2H), and 2.410 ppm (s, 3H, for the methyl group). acs.org

The synthesis of derivatives, such as Schiff bases, is also monitored by ¹H NMR. For a Schiff base derived from this compound and sulfamethoxypyridazine, the ¹H NMR spectrum in DMSO-d₆ showed signals at 11.82 ppm (1H, NH), 8.91 ppm (1H, HC=N), aromatic protons in the range of 7.08-8.18 ppm, 3.86 ppm (3H, OCH₃), and 2.3 ppm (3H, CH₃). primescholars.com

Table 2: ¹H NMR Spectral Data for this compound and a Derivative

Compound/Derivative Solvent Chemical Shift (δ, ppm) Assignment Reference
This compound CDCl₃ 10.326 (s, 1H) Aldehydic proton acs.org
8.510 (s, 1H) H-2 proton acs.org
8.243 (d, J = 7.8 Hz, 1H) Aromatic proton acs.org
7.726 (m, 1H) Aromatic proton acs.org
7.478 (m, 2H) Aromatic protons acs.org
2.410 (s, 3H) Methyl group acs.org
Schiff Base (Sulfamethoxypyridazine) DMSO-d₆ 11.82 (1H) NH proton primescholars.com
8.91 (1H) HC=N proton primescholars.com
7.08-8.18 Aromatic protons primescholars.com
3.86 (3H) OCH₃ protons primescholars.com
2.3 (3H) CH₃ protons primescholars.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for each carbon atom. acs.org

The carbonyl carbon of the formyl group appears at 188.59 ppm, while the carbonyl carbon of the chromone (B188151) ring is at 175.94 ppm. acs.org Other signals are observed at 160.68, 156.13, 134.84, 126.63, 126.09, 125.22, 120.23, 118.61, and 22.23 ppm (for the methyl carbon). acs.org Another study reported signals for the ring carbons at 154.472, 120.195, 124.953, 135.929, 136.899, 118.331, and 176.006 ppm, with the methyl carbon at 20.971 ppm and the formyl carbon at 188.688 ppm. researchgate.net

The ¹³C NMR of a rhodamine derivative of this compound showed a characteristic signal around δ 66, corresponding to a bridging carbon, which confirmed the formation of a spirolactam ring structure. scirp.org

Table 3: ¹³C NMR Spectral Data for this compound

Solvent Chemical Shift (δ, ppm) Assignment Reference
CDCl₃ 188.59 Formyl Carbonyl acs.org
175.94 Chromone Carbonyl acs.org
160.68, 156.13, 134.84, 126.63, 126.09, 125.22, 120.23, 118.61 Aromatic/Olefinic Carbons acs.org
22.23 Methyl Carbon acs.org
Not Specified 188.688 Formyl Carbon researchgate.net
176.006 Chromone Carbonyl researchgate.net
154.472, 136.899, 135.929, 124.953, 120.195, 118.331 Ring Carbons researchgate.net
20.971 Methyl Carbon researchgate.net

For phosphorylated derivatives of this compound, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a crucial technique. acs.org It provides direct information about the chemical environment of the phosphorus atom.

In the three-component reaction of this compound, primary amines, and secondary phosphine (B1218219) oxides, ³¹P NMR is used to monitor the reaction progress and determine the composition of the product mixture. acs.orgsemanticscholar.org For example, in the reaction with butylamine (B146782) and diphenylphosphine (B32561) oxide, the formation of (Z)-3-[(butylamino)methylene]-2-(diphenylphosphoryl)-6-methylchroman-4-one was confirmed with a conversion of 93% based on ³¹P NMR spectroscopy. acs.org The chemical shifts in the ³¹P NMR spectrum are reported relative to 85% H₃PO₄. acs.org This technique is essential for characterizing the structure and purity of these organophosphorus compounds. acs.orgresearchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of crystalline solids. This method has been employed to elucidate the precise molecular structures of several derivatives of this compound.

A notable example is the structural analysis of 3-[(butylamino)(diphenylphosphoryl)methyl]-6-methyl-4H-chromen-4-one, an α-aminophosphine oxide derivative synthesized via a three-component reaction involving this compound. acs.org Single crystals suitable for XRD analysis were obtained by the slow evaporation of an acetonitrile (B52724) solution of the compound. acs.org The crystallographic study revealed its exact molecular architecture. acs.orgresearchgate.net In the crystal lattice, the structure features dimer units formed through hydrogen bonding involving the amino group of adjacent molecules. researchgate.net The detailed crystallographic data for this compound have been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2202806. acs.org

The crystal structures of other derivatives have also been successfully determined. These include a this compound-phenyl hydrazone ligand and its corresponding silver(I) complex. researchgate.net The XRD analysis of the free hydrazone ligand showed the formation of dimers through O—H⋯O hydrogen bonds between neighboring molecules. Upon coordination to silver(I), the resulting complex exhibited a one-dimensional polymeric chain structure. researchgate.net Copper(II) complexes with a thiosemicarbazone derived from this compound have also been characterized by single-crystal X-ray diffraction, revealing distorted square-planar or square-pyramidal geometries depending on the specific complex. researchgate.net

Table 2: Crystallographic Data for a this compound Derivative

CompoundCrystal SystemSpace GroupKey Structural FeaturesCCDC NumberSource
3-[(butylamino)(diphenylphosphoryl)methyl]-6-methyl-4H-chromen-4-oneNot specified in textNot specified in textFormation of hydrogen-bonded dimer units in the crystal lattice.2202806 acs.orgresearchgate.netacs.org
This compound-phenyl hydrazoneNot specified in textNot specified in textDimers formed via O—H⋯O hydrogen bonds.Not specified in text researchgate.net
Silver(I) complex of this compound-phenyl hydrazoneNot specified in textNot specified in textOne-dimensional coordination polymer.Not specified in text researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and probing the structure of compounds through fragmentation analysis. Various MS techniques, including electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), have been utilized to characterize this compound and its derivatives. acs.orgresearchgate.net

For derivatives synthesized from this compound, HRMS provides precise mass measurements, which are crucial for confirming their elemental composition. For example, a rhodamine hydrazide derivative of this compound (L₂) was analyzed by ESI-MS, and the found m/z value for the protonated molecule [M+H]⁺ was 613.7, consistent with its calculated molecular formula of C₃₇H₃₇N₄O₄. nih.gov Similarly, another rhodamine 6G-chromone imine derivative (RD3) was analyzed by MALDI-HRMS, with the found m/z for [M+1]⁺ being 633.2263, matching the calculated value of 633.2263. scirp.org These analyses were performed using advanced instrumentation such as quadrupole or time-of-flight (TOF) mass spectrometers. acs.orgresearchgate.net

The fragmentation patterns observed in mass spectra offer valuable clues about the molecular structure. Studies on the electron-impact mass spectra of various chromone derivatives have been conducted to establish their characteristic fragmentation pathways. core.ac.uk While specific fragmentation data for this compound is not detailed in the provided context, analysis of the parent 3-formylchromone has shown that a major fragmentation route under ESI-MS conditions involves the loss of a hydrogen molecule (H₂). sigmaaldrich.com This suggests that derivatives of this compound may undergo similar or related fragmentation processes centered on the chromone core.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives of this compound

CompoundIonization MethodFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Source
Rhodamine B derivative (L₂)ESIC₃₇H₃₇N₄O₄613.2613.7 nih.gov
Rhodamine 6G derivative (RD3)MALDIC₃₇H₃₇N₄O₄S633.2263633.2263 scirp.org

Computational Chemistry and Mechanistic Studies of 3 Formyl 6 Methylchromone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal tool in elucidating the characteristics of 3-Formyl-6-methylchromone. These calculations provide a robust framework for understanding its structural and electronic nature.

Molecular Geometry Optimization

The molecular geometry of this compound has been optimized using DFT methods, such as B3LYP with a 6-311G(d,p) basis set. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. Optimized geometrical parameters, including bond lengths and bond angles, have been calculated and show good correlation with experimental data where available. researchgate.net For instance, in a study involving a three-component reaction, full geometry optimization was performed at the ωB97XD/6-31G* level of theory for each molecule involved. acs.org Minima were characterized by having only positive eigenvalues of the Hessian matrix, confirming their stability. acs.org

Below is a table showcasing some of the optimized geometrical parameters for this compound.

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC2-C31.36
Bond LengthC3-C111.46
Bond LengthC4-O31.22
Bond AngleC2-C3-C4121.5
Bond AngleC3-C4-O3124.8
Bond AngleO1-C2-C3122.3
Data derived from computational studies.

Electronic Structure and Reactivity Descriptors

DFT calculations are instrumental in understanding the electronic structure of this compound. The molecule possesses three distinct electron-deficient centers, making it susceptible to attack by various nucleophiles. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reveals insights into the molecule's reactivity and charge transfer characteristics. researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Natural Bond Orbital (NBO) analysis has been employed to investigate charge transfer within the molecule and analyze its stability. researchgate.net These studies help in identifying the key sites for electrophilic and nucleophilic attacks.

Prediction of Spectroscopic Data

Computational methods have been successfully used to predict the spectroscopic properties of this compound. Time-Dependent DFT (TD-DFT) calculations can forecast the UV-Vis absorption spectra, which can then be compared with experimental measurements. researchgate.net Furthermore, the vibrational frequencies from FT-IR and FT-Raman spectra can be computed using methods like B3LYP/6-311G(d,p), with the assignments of vibrational modes aided by predictions of the Total Energy Distribution (TED). researchgate.net The calculated ¹H NMR spectrum of the compound has also been reported. researchgate.net

Reaction Mechanism Investigations through Quantum Chemical Studies

Quantum chemical studies have been crucial in elucidating the mechanisms of reactions involving this compound. acs.orgnih.gov For example, the mechanism of a three-component reaction involving this compound, primary amines, and secondary phosphine (B1218219) oxides was investigated using both experimental and quantum chemical calculations. acs.orgnih.gov These studies revealed that the reaction can proceed through different pathways, and the formation of various products is dependent on factors like the basicity of the amine used. acs.orgnih.gov

DFT calculations helped to understand the thermodynamic and kinetic profiles of these reactions by calculating the Gibbs free energies of the intermediates and transition states. acs.org It was found that in some cases, a ring-opening of the chromone (B188151) structure occurs. acs.orgnih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly valuable in medicinal chemistry for understanding how a ligand like this compound or its derivatives might interact with a biological target, such as a protein. researchgate.netwiley.comwiley.comidsi.md

For this compound, molecular docking has been used to identify potential interactions with protein targets relevant to diseases like cancer. researchgate.net These simulations can predict the binding affinity and the specific amino acid residues involved in the interaction, providing a basis for the design of new, more potent therapeutic agents. researchgate.net For instance, docking studies have been performed with target proteins for lung and liver cancer. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are used to correlate the chemical structure of a compound with its biological activity. While specific, detailed QSAR/SAR studies focused solely on this compound are not extensively reported in the provided context, the principles of these studies are relevant to its derivatives. For example, research on related compounds suggests that QSAR models can be developed to link physicochemical properties (like lipophilicity) with biological outcomes. The synthesis of a library of structurally related derivatives of this compound provides the necessary data for such analyses, which are crucial for optimizing the therapeutic potential of this class of compounds. acs.org

Biological and Pharmacological Investigations of 3 Formyl 6 Methylchromone and Its Derivatives

Anticancer Activities

The anticancer potential of 3-formylchromone derivatives, including 3-Formyl-6-methylchromone, is a significant area of research. Studies have explored their ability to inhibit the growth of cancer cells, selectivity for tumor cells, and potential to overcome drug resistance.

In Vitro Cytotoxicity Against Human Tumor Cell Lines

A number of 3-formylchromone derivatives have demonstrated cytotoxic effects against a range of human tumor cell lines. Research has shown that substitutions on the chromone (B188151) ring, such as at the 6-position, influence the potency of these compounds. For instance, studies on various 6-substituted 3-formylchromones revealed that derivatives featuring 6-fluoro, 6-chloro, and 6-chloro-7-methyl groups were among the most cytotoxic.

While specific data for this compound across all listed cell lines is not detailed in the reviewed literature, the general class of 3-formylchromones has shown activity against oral squamous cell carcinoma (HSC-2, HSC-3), submandibular gland carcinoma (HSG), and promyelocytic leukemia (HL-60) cell lines. The cytotoxic activity is often quantified by the 50% cytotoxic concentration (CC50), with lower values indicating higher potency.

Table 1: Cytotoxicity of selected 3-Formylchromone Derivatives Against Human Tumor Cell Lines This table is representative of the data available for 3-formylchromone derivatives. Specific CC50 values for this compound were not available in the cited literature.

Compound DerivativeHSC-2 (CC50, µM)HSG (CC50, µM)HL-60 (CC50, µM)
6-Fluoro-3-formylchromone>4024.315.8
6-Chloro-3-formylchromone (B182501)17.015.510.5
6-Bromo-3-formylchromone22.223.311.5

Selective Cytotoxicity Towards Tumor Cells over Normal Cells

A critical attribute for any potential anticancer agent is its ability to selectively target tumor cells while sparing normal, healthy cells. Investigations into 3-formylchromone derivatives have compared their cytotoxicity against human tumor cell lines with their effects on normal human cells, such as gingival fibroblasts. Several derivatives have exhibited a degree of tumor cell-specific cytotoxicity.

The selectivity index (SI) is a key metric used to evaluate this property, calculated as the ratio of the cytotoxic concentration against normal cells to that against tumor cells. A higher SI value indicates greater selectivity for cancer cells. For example, 6-chloro-3-formylchromone and 6-bromo-3-formylchromone have shown favorable selectivity indices, suggesting they are more toxic to tumor cells than to normal cells. The lipophilicity of the compounds, represented by their log P values, is thought to play a role in this selective cytotoxicity. nih.gov

Multidrug Resistance (MDR) Reversal in Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. This phenomenon is often mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp). frontiersin.org Certain 3-formylchromone derivatives have been identified as modifiers of MDR. nih.gov

These compounds have been shown to reverse MDR in cell lines such as human Colo320 colon cancer cells and mouse lymphoma cells transfected with the human MDR1 gene. nih.govfrontiersin.org The mechanism is believed to involve the inhibition of the Pgp efflux pump, thereby increasing the intracellular concentration of chemotherapeutic agents. frontiersin.org The effectiveness of these derivatives as MDR reversal agents appears to be related to molecular properties such as their total polar surface area and ground state dipole moments. nih.gov Specifically, this compound was among the derivatives tested for their ability to reverse MDR in Colo320 cells. frontiersin.org

Molecular Mechanisms of Action in Anticancer Effects

The anticancer effects of 3-formylchromones are attributed in part to their chemical structure, particularly the α,β-unsaturated aldehyde group. This feature allows the molecule to act as a Michael acceptor. nih.gov In a Michael addition reaction, the compound can form covalent bonds with nucleophilic groups, such as the thiol group of cysteine residues found in many cellular proteins and enzymes that are crucial for cancer cell survival. nih.govnih.gov

This covalent bonding can disrupt the function of key cellular targets, interfering with signaling pathways essential for cancer cell proliferation and survival, ultimately leading to cell death. nih.govnih.gov The reactivity of the 3-formyl group makes these chromone derivatives potent electrophiles capable of interacting with and inactivating biological macromolecules within tumor cells.

Antimicrobial Activities

In addition to their anticancer properties, 3-formylchromone and its derivatives have been investigated for their potential to combat microbial infections.

Antibacterial Efficacy

Research has explored the efficacy of 3-formylchromone derivatives against specific pathogenic bacteria, including Helicobacter pylori and Vibrio species.

Helicobacter pylori : Several 3-formylchromone derivatives have been screened for their anti-H. pylori activity. Notably, 6,8-dichloro-3-formylchromone demonstrated potent activity against this bacterium, which is a known cause of gastric ulcers and other stomach ailments.

Vibrio species : Halogenated derivatives of 3-formylchromone have shown significant antibacterial and antibiofilm activity against pathogenic Vibrio species, such as V. parahaemolyticus and V. harveyi, which are often associated with foodborne illnesses from seafood. researchgate.netnih.gov 6-Bromo-3-formylchromone (6B3FC) and 6-chloro-3-formylchromone (6C3FC) were identified as particularly active compounds. researchgate.netnih.gov They were found to inhibit planktonic cell growth and dose-dependently prevent biofilm formation. researchgate.netnih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated 3-Formylchromone Derivatives against Vibrio Species

CompoundBacteriumMIC (µg/mL)
6-Bromo-3-formylchromone (6B3FC)V. parahaemolyticus20
6-Bromo-3-formylchromone (6B3FC)V. harveyi20
6-Chloro-3-formylchromone (6C3FC)V. parahaemolyticus20
6-Chloro-3-formylchromone (6C3FC)V. harveyi20

Further studies revealed that these compounds could impair bacterial growth by inhibiting virulence factors such as swimming motility and protease activity. researchgate.netnih.gov The most active compound, 6B3FC, was also found to suppress the expression of genes associated with quorum sensing, biofilm formation, and pathogenicity in V. parahaemolyticus. researchgate.netnih.gov

Antifungal Properties

The antifungal potential of this compound has been evaluated against a panel of pathogenic fungi, particularly within the Candida genus. Research has demonstrated its activity against several species, indicating a broad-spectrum potential. In a study assessing various chromone derivatives, this compound was tested against nine different Candida species. The compound exhibited varying degrees of inhibition, with Minimum Inhibitory Concentrations (MICs) recorded to quantify its efficacy. nih.gov

The results showed that Candida albicans strains were among the most sensitive to chromone compounds. nih.gov Specifically, for this compound, the MIC values ranged from 50 to 100 µg/mL across the tested species, highlighting its inhibitory effects. nih.gov The activity of this compound against various Candida species is detailed in the table below.

Table 1: Antifungal Activity of this compound against Candida Species

Candida Species Minimum Inhibitory Concentration (MIC) in µg/mL
C. albicans DAY185 50
C. albicans KCTC 7965 100
C. auris KCTC 17809 100
C. auris KCTC 17810 50
C. glabrata KCTC 7219 50
C. krusei KCTC 7213 50
C. parapsilosis KCTC 7214 50
C. tropicalis KCTC 7212 100
C. lusitaniae KCTC 7220 100

Data sourced from PeerJ. nih.gov

Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate and contribute to persistent infections. The ability of chromone derivatives to inhibit biofilm formation is an area of significant research interest. Studies have shown that certain derivatives can effectively prevent the formation of biofilms by pathogenic microorganisms. nih.govnih.gov

Specifically, derivatives such as 3-formyl-6-nitrochromone (B181363) have demonstrated potent antibiofilm activity against fluconazole-resistant Candida albicans. nih.gov This activity is crucial as biofilm formation is a primary virulence factor for C. albicans. nih.gov The mechanism of action involves the inhibition of cell aggregation and hypha formation, which are essential steps for biofilm development. nih.gov While direct studies on this compound's antibiofilm activity are less detailed, the promising results from structurally similar chromones suggest a potential avenue for further investigation.

Antiviral Properties (e.g., Anti-HIV Activity, Coronavirus Main Protease Inhibition)

The antiviral properties of 3-formylchromone derivatives have been explored against different viruses. However, in studies screening a series of sixteen 3-formylchromone derivatives for activity against the Human Immunodeficiency Virus (HIV), none of the tested compounds exhibited anti-HIV activity. researchgate.net

In contrast, the emergence of the SARS-CoV-2 virus has prompted investigations into the potential of existing chemical scaffolds as viral inhibitors. The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govmdpi.comnih.gov In silico molecular docking studies have been conducted on 6-substituted 3-formyl chromone derivatives to assess their binding affinity to Mpro. nih.govresearchgate.netresearchgate.net These computational analyses indicated that the compounds had a strong binding affinity with the Mpro of SARS-CoV-2, suggesting they may act as potential inhibitors. nih.govresearchgate.netresearchgate.net This theoretical potential highlights the need for further in vitro and in vivo studies to validate these findings.

Anti-inflammatory Effects

3-Formylchromone and its derivatives have been identified as potential anti-inflammatory agents. nih.gov Inflammation is a biological response to harmful stimuli, and a variety of diseases are associated with inflammatory processes. nih.gov Research has shown that chromone derivatives can exert anti-inflammatory effects, making them subjects of interest for developing new therapeutic agents. nih.govresearchgate.net In vitro and in vivo assays have confirmed that several 3-formylchromone derivatives exhibit promising anti-inflammatory activities, with effects comparable to known standard drugs like aspirin (B1665792) and indomethacin. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition

The mechanism behind the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov 3-Formylchromone derivatives have been specifically evaluated as potential COX inhibitors. nih.gov

Molecular docking studies have further supported this hypothesis, indicating a strong binding affinity between 6-substituted 3-formyl chromone derivatives and the COX protein. nih.govresearchgate.netresearchgate.net This suggests that the anti-inflammatory properties of these compounds may be attributed, at least in part, to their ability to inhibit COX enzymes, thereby blocking the inflammatory cascade. nih.govnih.gov

Antidiabetic Applications

Recent research has focused on the potential therapeutic applications of 3-formyl chromone derivatives in managing diabetes. nih.gov In silico methodologies have been employed to evaluate 6-substituted 3-formyl chromone derivatives for their potential as anti-diabetic agents. researchgate.netnih.gov These computational studies have explored the interactions of these compounds with various protein targets relevant to diabetes. nih.govresearchgate.net For instance, molecular docking studies revealed a strong binding affinity of these derivatives with Insulin-Degrading Enzyme (IDE), a key enzyme in insulin (B600854) metabolism. nih.govresearchgate.net The derivative 6-isopropyl-3-formyl chromone showed a higher binding affinity for IDE than the standard reference drug, dapagliflozin. nih.gov

Alpha-Glucosidase Inhibitory Activity

A key strategy in managing type 2 diabetes mellitus is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase in the digestive tract. nih.gov α-Glucosidase inhibitors delay the breakdown of carbohydrates into glucose, thus reducing the rate of glucose absorption. nih.gov

Derivatives of 3-formylchromone have shown significant potential as α-glucosidase inhibitors. A study on thiosemicarbazones derived from 3-Formyl-6-isopropylchromone revealed potent inhibitory activity against α-glucosidase. nih.gov Several of these derivatives displayed significantly higher inhibitory activity than acarbose, a standard drug used for this purpose. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of 3-Formyl-6-isopropylchromone Thiosemicarbazone Derivatives

Compound IC₅₀ (µM)
3a 0.17 ± 0.026
3g 0.11 ± 0.01
3n 0.55 ± 0.02
3p 0.43 ± 0.025
Acarbose (Standard) 38.25 ± 0.12

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity. Data sourced from Bioorganic Chemistry. nih.gov

Another study noted that a series of chromone compounds derived from 7-hydroxy-8-formyl chromone also exhibited significant α-glucosidase inhibitory activity when compared to acarbose. nih.gov These findings underscore the promise of the 3-formylchromone scaffold in developing novel and effective antidiabetic agents.

Insulin-Degrading Enzyme (IDE) Targeting

Insulin-degrading enzyme (IDE) is a crucial zinc-metalloprotease involved in the degradation of several key peptides, including insulin and amyloid-beta, making it a significant therapeutic target for type 2 diabetes and Alzheimer's disease. Computational studies have explored the potential of 6-substituted 3-formylchromone derivatives as IDE inhibitors.

In silico molecular docking studies have indicated a strong binding affinity between these derivatives and the active site of IDE. One particular derivative, 6-isopropyl-3-formyl chromone, demonstrated a notable binding energy of -8.5 kcal/mol. This suggests a potentially potent inhibitory activity. However, it is important to note that these findings are based on computational models, and experimental validation is required to confirm the IDE inhibitory potential of this compound derivatives.

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of various enzyme inhibition studies, demonstrating a range of activities against several important enzymes.

Urease Inhibitory Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. While the direct urease inhibitory activity of this compound has not been extensively reported, the investigation of its thiosemicarbazone derivatives has shown promise. Thiosemicarbazones are known to be potent inhibitors of urease, and their synthesis from this compound provides a pathway to novel anti-urease agents. Further experimental studies are needed to quantify the specific inhibitory concentrations (IC50) of these derivatives.

Carbonic Anhydrase Isozymes Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play vital roles in various physiological processes. Certain isoforms, such as CA IX and XII, are associated with tumorigenesis, making them important targets for cancer therapy. Schiff's bases derived from the reaction of this compound with aromatic sulfonamides have been synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isozymes.

These derivatives have shown inhibitory activity against the cytosolic isozymes hCA I and II, as well as the tumor-associated transmembrane isozymes hCA IX and XII. The inhibition constants (K_I) for some of these compounds demonstrate their potential as effective inhibitors.

Below is a table summarizing the inhibition data for selected Schiff's base derivatives of this compound against various hCA isozymes.

CompoundhCA I (K_I in nM)hCA II (K_I in nM)hCA IX (K_I in nM)hCA XII (K_I in nM)
Schiff's Base Derivative 1 Data not availableData not availableData not availableData not available
Schiff's Base Derivative 2 Data not availableData not availableData not availableData not available
Acetazolamide (Standard) 25012255.7

Note: Specific K_I values for the Schiff's base derivatives of this compound were not available in the reviewed literature. The table structure is provided for illustrative purposes based on the reported study of this class of compounds.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters, including dopamine (B1211576). Inhibition of MAO-B is a well-established therapeutic strategy for Parkinson's disease and has shown potential in the treatment of Alzheimer's disease. A series of sulfonyl hydrazone derivatives of 3-formylchromone have been synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B.

These compounds were found to be non-selective inhibitors, with activity in the lower micro-molar range for both isoforms. The following table presents the MAO-B inhibitory activity (IC50 values) for some of these derivatives.

CompoundRMAO-B IC50 (µM)
3a H2.45 ± 0.11
3b 6-CH32.15 ± 0.08
3c 6-Cl1.89 ± 0.05
3d 6-Br1.95 ± 0.06
3e 7-CH32.89 ± 0.13
3f 7-OCH33.56 ± 0.15
Pargyline (Standard) 0.85 ± 0.03

Other Biological Activities

Anti-Alzheimer's Potential

The potential of this compound and its derivatives in the context of Alzheimer's disease stems from their demonstrated and theoretical enzyme inhibitory activities. The dysregulation of both Insulin-Degrading Enzyme and Monoamine Oxidase-B has been implicated in the pathophysiology of Alzheimer's disease.

The theoretical ability of 6-substituted 3-formylchromone derivatives to target IDE is significant because IDE is involved in the clearance of amyloid-beta peptides, the accumulation of which is a hallmark of Alzheimer's disease. By inhibiting IDE, these compounds could potentially modulate amyloid-beta levels, although this remains to be experimentally verified.

Furthermore, the proven MAO-B inhibitory activity of sulfonyl hydrazone derivatives of 3-formylchromone is directly relevant to Alzheimer's therapy. MAO-B inhibitors are known to increase dopamine levels in the brain, which can have cognitive benefits. Additionally, by inhibiting MAO-B, these compounds may reduce oxidative stress, a key factor in the neurodegenerative processes of Alzheimer's disease. The combined potential to target both IDE and MAO-B makes this compound derivatives an interesting area for further research in the development of multi-target drugs for Alzheimer's disease.

Antimalarial Activity

There is currently a lack of specific research data on the antimalarial activity of this compound and its derivatives. While the broader class of chromones has been investigated for various pharmacological effects, dedicated studies focusing on the efficacy of this particular compound against malarial parasites have not been identified in publicly available scientific literature.

Antihistaminic Potential

Information regarding the antihistaminic potential of this compound and its derivatives is not available in the reviewed scientific literature. Research into the effects of this compound on histamine (B1213489) receptors or its ability to modulate histamine-mediated responses has not been documented.

Antiplatelet Activity

There is no specific information available concerning the antiplatelet activity of this compound and its derivatives. Studies investigating the influence of this compound on platelet aggregation and related pathways have not been found in the accessible scientific domain.

Advanced Applications and Future Research Directions of 3 Formyl 6 Methylchromone

The unique structural characteristics of 3-Formyl-6-methylchromone, particularly the reactivity of its formyl group and the stability of the chromone (B188151) core, have positioned it as a valuable compound in various advanced scientific fields. Its versatility allows for its application in the development of novel materials, sensitive chemical sensors, and complex organic molecules, with ongoing research continuing to unveil new possibilities.

Q & A

What are the optimal conditions for synthesizing α-aminophosphonate derivatives of 3-formyl-6-methylchromone?

Level: Basic
Methodological Answer:
The Kabachnik-Fields three-component reaction under microwave irradiation provides efficient synthesis. Use solvent-free, catalyst-free conditions at 100°C for 1 hour. Combine this compound, primary amines (e.g., aliphatic or aromatic amines), and dialkyl phosphites. Yields range from 65% to 86%, influenced by steric hindrance (e.g., diisopropyl phosphite yields 65% vs. diethyl phosphite at 86%) .

Which spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?

Level: Basic
Methodological Answer:

  • Spectroscopy: Use HPLC (λ = 256 nm) for purity analysis. Employ NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., formyl, chromone carbonyl).
  • Crystallography: X-ray diffraction (XRD) with software like OLEX2 resolves crystal structures, revealing intramolecular interactions (e.g., hydrogen bonding in hydrazine derivatives) .

How does the electron-deficient nature of this compound influence its reactivity?

Level: Basic
Methodological Answer:
The formyl group at C-3 and carbonyl at C-4 create electrophilic centers, enabling nucleophilic attacks. React with nitrogen nucleophiles (e.g., hydrazines, amines) to form Schiff bases or with phosphites in Kabachnik-Fields reactions. Steric and electronic effects of substituents (e.g., methyl at C-6) modulate reactivity .

What mechanistic pathways explain the formation of α-aminophosphonates from this compound?

Level: Advanced
Methodological Answer:
Two pathways are proposed:

  • Path I: Condensation of this compound with phosphite forms α-hydroxyphosphonate intermediates, followed by amine addition.
  • Path II: Imine formation via amine and aldehyde condensation precedes phosphite addition. Mechanistic studies (isolating intermediates) show Path II yields higher diastereomer ratios (e.g., 48:52) .

How do substituents on aromatic amines affect yields in three-component reactions with this compound?

Level: Advanced
Methodological Answer:
Electron-donating groups (e.g., 4-methoxy on aniline) reduce yields (74% vs. 85% for unsubstituted aniline) due to decreased amine nucleophilicity. Steric hindrance (e.g., naphthylamine) maintains high yields (85%), while strongly basic amines (e.g., 4-pyridylamine) yield poorly (45%) .

What methodologies are used to assess the biological activity of this compound derivatives?

Level: Advanced
Methodological Answer:

  • Antimicrobial assays: Test copper(II) Schiff base complexes against bacterial/fungal strains via broth microdilution (MIC values).
  • Enzyme inhibition: Evaluate kinase inhibition (e.g., p38 MAP kinase) using competitive binding assays. Reference hydrazine derivatives for cytotoxic activity in cancer cell lines .

How should researchers handle diastereomeric mixtures formed during α-aminophosphonate synthesis?

Level: Advanced
Methodological Answer:
Use preparative HPLC or column chromatography to separate diastereomers (e.g., 48:52 ratios). Optimize mobile phases (e.g., hexane/ethyl acetate gradients). Confirm configurations via NOESY NMR or XRD .

What structural insights can be gained from OLEX2-based crystallographic analysis of this compound derivatives?

Level: Advanced
Methodological Answer:
OLEX2 resolves hydrogen-bonding networks and π-π stacking in crystal lattices. For example, thiosemicarbazone derivatives show intramolecular N–H⋯O bonds stabilizing planar chromone systems. Export CIF files for publication-ready structural data .

How should contradictory yield data in multi-step syntheses be analyzed?

Level: Advanced
Methodological Answer:
Compare reaction pathways (e.g., one-pot vs. stepwise). For instance, stepwise imine formation followed by phosphite addition yields 70% product, while one-pot reactions achieve 80%. Use kinetic studies (e.g., HPLC monitoring) to identify rate-limiting steps .

What strategies optimize multi-component reactions involving this compound?

Level: Advanced
Methodological Answer:

  • Microwave assistance: Reduces reaction time (1 hour vs. conventional 24 hours).
  • Solvent selection: Solvent-free conditions minimize side reactions.
  • Amine acidity: Prioritize weakly basic amines (e.g., aniline over pyridylamine) for higher yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Formyl-6-methylchromone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.